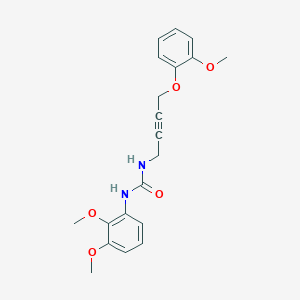

1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Description

1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a synthetic organic compound characterized by its unique structure, which includes methoxy groups and a urea moiety

Propriétés

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-24-16-10-4-5-11-17(16)27-14-7-6-13-21-20(23)22-15-9-8-12-18(25-2)19(15)26-3/h4-5,8-12H,13-14H2,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJVQSFHDQYZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)NC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Alkyne Intermediate: The initial step involves the synthesis of the alkyne intermediate through a Sonogashira coupling reaction. This reaction uses a palladium catalyst and copper co-catalyst under an inert atmosphere.

Urea Formation: The alkyne intermediate is then reacted with an isocyanate derivative to form the urea moiety. This step often requires a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)amine

- 1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Activité Biologique

1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a synthetic organic compound notable for its complex structure, which includes multiple methoxy groups and a urea moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 370.4 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Alkyne Intermediate: Achieved through a Sonogashira coupling reaction using palladium and copper catalysts.

- Urea Formation: The alkyne intermediate is reacted with an isocyanate derivative in the presence of a base like triethylamine.

The biological activity of 1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve the inhibition of certain enzymes or receptors, leading to modulation of various biological pathways. Notably, it has been investigated for its potential anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Mechanism: Induction of apoptosis through caspase activation and inhibition of cell proliferation via cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Properties

In vitro assays demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Comparative Biological Activity

The biological activity of 1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can be compared to similar compounds:

| Compound Name | Activity | Mechanism |

|---|---|---|

| 1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)amine | Moderate anticancer | Enzyme inhibition |

| 1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate | Low anti-inflammatory | Cytokine modulation |

Case Study 1: Antitumor Efficacy in Mice

In a preclinical study involving mice implanted with human tumor cells, treatment with 1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's ability to penetrate tumor tissues effectively and exert cytotoxic effects on cancer cells.

Case Study 2: Inhibition of Inflammatory Response

A study investigating the anti-inflammatory effects of this compound revealed that it significantly reduced edema in a carrageenan-induced paw edema model in rats. The results indicated a decrease in neutrophil infiltration and pro-inflammatory cytokine levels, further supporting its therapeutic potential against inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.